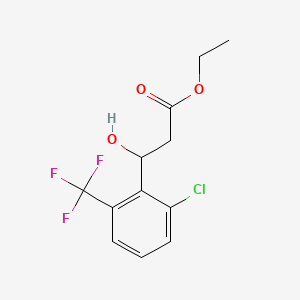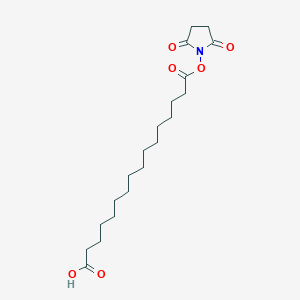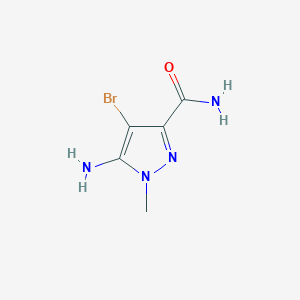
2-Bromo-6,7-dichloroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6,7-dichloroquinazoline is a halogenated quinazoline derivative with the molecular formula C8H3BrCl2N2. This compound is characterized by the presence of bromine and chlorine atoms on the quinazoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6,7-dichloroquinazoline typically involves the bromination and chlorination of quinazoline derivatives. One common method is the reaction of 6,7-dichloroquinazoline with bromine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of bromination and chlorination steps.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-6,7-dichloroquinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of quinazoline-2,6,7-trione derivatives.
Reduction: Production of this compound derivatives with reduced halogen content.
Substitution: Generation of various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6,7-dichloroquinazoline is widely used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studying the biological activity of quinazoline derivatives in various biological systems.
Medicine: Developing new pharmaceuticals, particularly in the field of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
2-Bromo-6,7-dichloroquinazoline is compared with other similar halogenated quinazoline derivatives, such as 6-bromo-2,7-dichloroquinazoline and 7-bromo-2,4-dichloroquinazoline. While these compounds share structural similarities, this compound is unique in its specific pattern of halogenation, which influences its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2,7-dichloroquinazoline
7-Bromo-2,4-dichloroquinazoline
6-Bromo-4,7-dichloroquinazoline
This comprehensive overview provides a detailed understanding of 2-Bromo-6,7-dichloroquinazoline, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H3BrCl2N2 |
|---|---|
Molekulargewicht |
277.93 g/mol |
IUPAC-Name |
2-bromo-6,7-dichloroquinazoline |
InChI |
InChI=1S/C8H3BrCl2N2/c9-8-12-3-4-1-5(10)6(11)2-7(4)13-8/h1-3H |
InChI-Schlüssel |
WSMPJOLQQFZIPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NC(=NC2=CC(=C1Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)


![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)


![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)



![(S)-1-[(2S,4R)-1-Boc-4-methoxy-2-pyrrolidinyl]ethanol](/img/structure/B15332288.png)


![2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B15332306.png)
